N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to an acetamide group, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide group can be introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the acetamide derivative with a 4-methylphenyl group, which can be achieved through a nucleophilic substitution reaction using a suitable halide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, with studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and dyes.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Materials Science: In materials applications, the compound’s chemical structure allows it to participate in polymerization reactions or act as a chromophore in dye formulations.
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Acetamide Derivatives: Compounds like N-phenylacetamide and N-(4-methylphenyl)acetamide are structurally related due to the presence of the acetamide group.
Uniqueness: N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide is unique due to the combination of the benzothiazole ring and the 4-methylphenyl-substituted acetamide group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-2-4-12(5-3-11)8-16(19)18-13-6-7-15-14(9-13)17-10-20-15/h2-7,9-10H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZADIYCVGYUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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